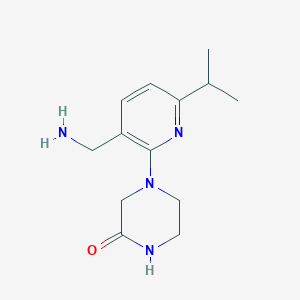
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and pyridine rings in its structure suggests that it may exhibit a range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles has been reported as a viable method .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput parallel solid-phase synthesis techniques, which allow for the rapid generation of piperazine derivatives . Photocatalytic synthesis methods have also been explored, providing an eco-friendly and efficient route to produce these compounds .
化学反応の分析
Types of Reactions
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
科学的研究の応用
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The pyridine moiety may enhance the compound’s binding affinity and specificity for its targets . These interactions can lead to a range of biological effects, including modulation of neurotransmitter systems and inhibition of specific enzymes .
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives such as:
2-(1-Piperazinyl)ethylamine: Known for its use as an epoxy curing agent.
Piperazin-2-one derivatives: These compounds are often used in medicinal chemistry for their peptidomimetic properties.
Uniqueness
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one is unique due to the presence of both piperazine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and development .
特性
分子式 |
C13H20N4O |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
4-[3-(aminomethyl)-6-propan-2-ylpyridin-2-yl]piperazin-2-one |
InChI |
InChI=1S/C13H20N4O/c1-9(2)11-4-3-10(7-14)13(16-11)17-6-5-15-12(18)8-17/h3-4,9H,5-8,14H2,1-2H3,(H,15,18) |
InChIキー |
USFIKIMDYJVETE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=C(C=C1)CN)N2CCNC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11789535.png)
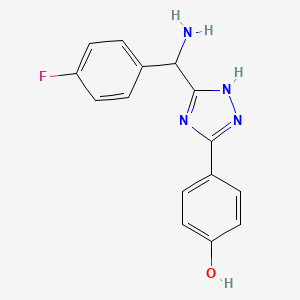

![3-(Pyrrolidin-2-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789546.png)

![Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B11789560.png)

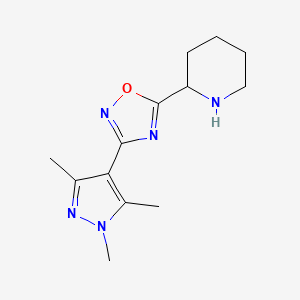

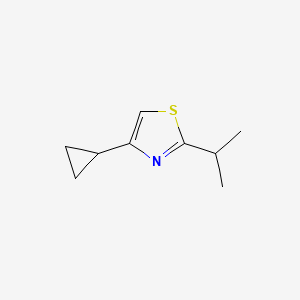
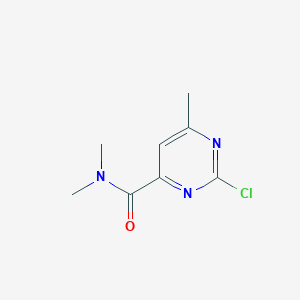
![Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789606.png)

![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)
